1,3-Thiazole-4-carboxylic acid hydrochloride
Overview
Description
1,3-Thiazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C4H4ClNO2S and its molecular weight is 165.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Thiazole-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Thiazole-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal and Antivirus Activity
1,3-Thiazole-4-carboxylic acid hydrochloride derivatives demonstrate significant antifungal and antivirus activities. Compounds derived from this acid exhibit over 50% activity against various fungi and show promising results against Tobacco Mosaic Virus (TMV) in different models, including protective, inactivative, curative, and inductive activities (Li Fengyun et al., 2015).
Anti-Corrosion Potential
New thiazole hydrazones derived from 1,3-Thiazole-4-carboxylic acid have been studied for their potential in inhibiting mild steel corrosion in acid media. These derivatives show promise as mixed-type inhibitors, effectively suppressing both the anodic and cathodic processes of mild steel corrosion in acidic solution (Turuvekere K. Chaitra et al., 2016).
Antimicrobial Applications
Several derivatives of 1,3-Thiazole-4-carboxylic acid have been found to possess significant antimicrobial activities. These compounds outperform reference drugs in antibacterial and antifungal tests, making them potential candidates for novel drug development (V. Dabholkar & S. Parab, 2011).
Role in Peptidomimetics
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, a class of constrained heterocyclic γ-amino acids built around a thiazole ring, are valuable in mimicking the secondary structures of proteins. They offer a versatile route to orthogonally protected ATCs, which are crucial in protein structure design (L. Mathieu et al., 2015).
Liquid Crystal Properties
Carboxylic acid derivatives containing 1,3,4-thiadiazole rings exhibit interesting liquid crystalline behaviors. Their properties are influenced by the length of the alkoxy chain attached to the phenyl moiety, revealing potential applications in material science (H. J. Jaffer et al., 2017).
Antidiabetic Properties
Novel 1,3-diphenyl-pyrazole-4-carboxylic acid and its thiazole derivatives have shown promising in vitro antidiabetic activity. These compounds, especially compound 4e, may be potent antidiabetic agents for future drug design (Biointerface Research in Applied Chemistry, 2020).
Antioxidant and Antiviral Activity
Hydroxycinnamic acid amides of thiazole containing amino acids have been synthesized and tested for antioxidant and antiviral activities. These compounds show promise in inhibiting the replication of influenza virus A (H3N2) and human herpes virus 1 and 2 (HSV-1 and HSV-2) (I. Stankova et al., 2009).
properties
IUPAC Name |
1,3-thiazole-4-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S.ClH/c6-4(7)3-1-8-2-5-3;/h1-2H,(H,6,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWPYXYQAHBWLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Thiazole-4-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.